N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide
CAS No.: 1396875-41-4
Cat. No.: VC6281606
Molecular Formula: C22H25NO3
Molecular Weight: 351.446
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396875-41-4 |
|---|---|
| Molecular Formula | C22H25NO3 |
| Molecular Weight | 351.446 |
| IUPAC Name | N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-phenyloxane-4-carboxamide |
| Standard InChI | InChI=1S/C22H25NO3/c24-20(21(12-14-26-15-13-21)18-7-2-1-3-8-18)23-16-22(25)11-10-17-6-4-5-9-19(17)22/h1-9,25H,10-16H2,(H,23,24) |
| Standard InChI Key | PNFKZGOKUHRMGA-UHFFFAOYSA-N |
| SMILES | C1CC(C2=CC=CC=C21)(CNC(=O)C3(CCOCC3)C4=CC=CC=C4)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
N-[(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide is defined by the following identifiers:
The compound’s structure integrates a 2,3-dihydro-1H-inden-1-ol group linked via a methylene bridge to a 4-phenyloxane-4-carboxamide unit. This configuration introduces stereochemical complexity, with the hydroxy group at the 1-position of the indene ring and the carboxamide group occupying a axial position on the oxane ring .
Crystallographic and Conformational Analysis
While X-ray crystallographic data remain unavailable, computational models predict a semi-rigid conformation due to the oxane ring’s chair-like structure and the indene moiety’s planar geometry. The hydroxy group participates in intramolecular hydrogen bonding with the carboxamide oxygen, stabilizing the molecule in solution .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide involves a multi-step sequence:
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Precursor Preparation:
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Hydroxyindene Derivative: 1-Hydroxy-2,3-dihydro-1H-indene is synthesized via catalytic hydrogenation of indenol followed by selective oxidation.
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Phenyloxane Carboxylic Acid: 4-Phenyloxane-4-carboxylic acid is prepared through Friedel-Crafts alkylation of benzene with tetrahydrofuran derivatives, followed by carboxylation.
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Coupling Reaction:
The hydroxyindene derivative is reacted with the phenyloxane carboxylic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane. The reaction proceeds via nucleophilic acyl substitution, forming the carboxamide bond. -
Purification:
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
Structural and Functional Analysis
Functional Group Contributions
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Hydroxyindene Moiety: The hydroxyl group enhances solubility in polar solvents and serves as a hydrogen bond donor, potentially interacting with biological targets .
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Phenyloxane Carboxamide: The oxane ring’s ether oxygen and carboxamide group facilitate dipole-dipole interactions, while the phenyl group contributes to lipophilicity.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 3280 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (C=O stretch), and 1240 cm⁻¹ (C-O-C ether stretch).
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NMR Spectroscopy:
Challenges and Future Directions
Research Gaps
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In Vivo Studies: No pharmacokinetic or toxicity data are available.
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Stereochemical Impact: The biological activity of enantiomers remains unexplored.
Synthesis Optimization
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